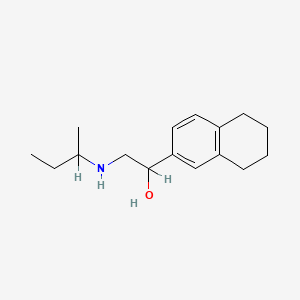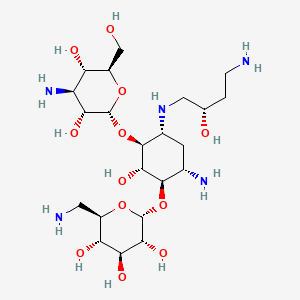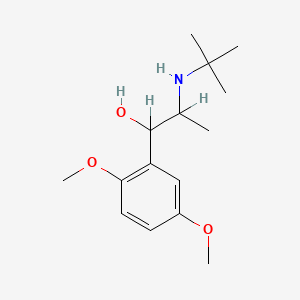
PKR Inhibitor
Overview
Description
Protein kinase RNA-activated (PKR) inhibitors are compounds that inhibit the activity of the protein kinase RNA-activated enzyme. This enzyme plays a crucial role in various cellular processes, including the regulation of protein synthesis, response to viral infections, and the induction of apoptosis. PKR inhibitors have gained significant attention due to their potential therapeutic applications in treating diseases such as cancer, viral infections, and neurodegenerative disorders .
Mechanism of Action
Target of Action
The primary target of the PKR Inhibitor, also known as C16, is the Protein Kinase RNA-activated (PKR) . PKR is a member of the serine/threonine kinase family that mediates a broad spectrum of cellular transduction pathways . It plays a crucial role in various intracellular regulatory mechanisms and is implicated in the pathophysiology of many human diseases, including microbial and viral infections, cancer, diabetes, and neurodegenerative disorders .
Mode of Action
C16 acts as a selective inhibitor of PKR. It binds to the ATP-binding site of PKR, thereby blocking its autophosphorylation . This inhibition is achieved through direct action on the ATP binding site . By inhibiting PKR, C16 can effectively suppress the PKR/eIF2a apoptotic signal transduction pathway without stimulating the proliferative mTOR/p70S6K signal transduction mechanism .
Biochemical Pathways
The main downstream target of PKR is the eukaryotic initiation factor 2 alpha (eIF-2α), which plays a significant role in the regulation of protein synthesis in metabolic stress, controls the translation initiation in various cells and neurons, and affects cognitive functions . Phosphorylation of Ser51 in eIF-2α by PKR inhibits total protein synthesis but selectively increases the production rates of several proteins such as activating transcription factor 4 (ATF4) and beta-secretase 1 (BACE1) .
Result of Action
C16 has been shown to suppress cell proliferation by regulating the cell cycle via p21 . In colorectal cancer (CRC) cells, C16 treatment resulted in G1 arrest and increased p21 protein and mRNA expression . Moreover, p21 expression was associated with CRC development as observed using immunohistochemical analysis of human CRC tissues . Thus, C16 upregulates p21 expression in CRC cells to regulate the cell cycle and suppress tumor growth .
Biochemical Analysis
Biochemical Properties
C16 (PKR inhibitor) is an imidazolo-oxindole compound that acts as a potent inhibitor of PKR by targeting its ATP-binding site . This inhibition prevents the autophosphorylation of PKR, which is essential for its activation. The compound effectively inhibits RNA-induced PKR autophosphorylation with an IC50 of 210 nM and rescues PKR-dependent translation block with an IC50 of 100 nM . By inhibiting PKR, C16 (this compound) interacts with various biomolecules, including the eukaryotic initiation factor 2 alpha (eIF2α), which is a downstream target of PKR . Phosphorylation of eIF2α by PKR inhibits protein synthesis, but C16 (this compound) prevents this phosphorylation, thereby allowing normal protein synthesis to proceed .
Cellular Effects
C16 (this compound) has significant effects on various cell types and cellular processes. By inhibiting PKR, it prevents the phosphorylation of eIF2α, which in turn allows for the continuation of protein synthesis . This inhibition has been shown to reduce inflammation in adipose tissues, increase sensitivity to insulin, and ameliorate diabetic symptoms in animal models . Additionally, C16 (this compound) has neuroprotective effects and can restore synaptic plasticity and memory in mouse models of Alzheimer’s disease . The compound also influences cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of PKR and its downstream targets .
Molecular Mechanism
The molecular mechanism of C16 (this compound) involves its binding to the ATP-binding site of PKR, thereby preventing its autophosphorylation and activation . This inhibition blocks the phosphorylation of eIF2α, which is a critical step in the PKR-mediated inhibition of protein synthesis . By preventing this phosphorylation, C16 (this compound) allows for the normal translation of mRNA and the production of proteins necessary for cellular function . Additionally, the inhibition of PKR by C16 (this compound) affects the activation of several transcription factors, such as NF-κB, p53, and STATs, which play roles in apoptosis, inflammation, and cellular stress responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of C16 (this compound) have been observed to change over time. The compound demonstrates impressive inhibitory effects on PKR in pharmacologically relevant concentrations and exhibits biological effects in tissue cultures . The stability and degradation of C16 (this compound) over time can influence its long-term effects on cellular function.
Dosage Effects in Animal Models
The effects of C16 (this compound) vary with different dosages in animal models. In mouse models of Alzheimer’s disease, acute treatment with C16 (this compound) can restore deficits in long-term memory and synaptic plasticity without affecting the amyloid beta load in the hippocampus . Additionally, the compound has been shown to have neuroprotective and nootropic effects in animal studies . At high doses, C16 (this compound) may exhibit toxic or adverse effects, and careful dosage optimization is necessary to achieve therapeutic benefits while minimizing potential risks .
Metabolic Pathways
C16 (this compound) is involved in various metabolic pathways by modulating the activity of PKR and its downstream targets. PKR plays a role in the regulation of protein synthesis, metabolic stress responses, and the translation initiation in various cells and neurons . By inhibiting PKR, C16 (this compound) affects these metabolic pathways and can influence metabolic flux and metabolite levels . The compound’s effects on metabolic pathways are particularly relevant in the context of diseases such as diabetes and neurodegenerative disorders, where PKR dysregulation plays a significant role .
Transport and Distribution
The transport and distribution of C16 (this compound) within cells and tissues are influenced by its interactions with various transporters and binding proteins. The compound’s ability to inhibit PKR and its downstream targets allows for its distribution to different cellular compartments where PKR is active .
Subcellular Localization
The subcellular localization of C16 (this compound) is primarily determined by its interactions with PKR and its downstream targets. PKR is ubiquitously expressed in vertebrate cells and is involved in various cellular processes, including mRNA translation, transcriptional control, regulation of apoptosis, and cell proliferation . By inhibiting PKR, C16 (this compound) can affect these processes and influence the localization and activity of PKR within different cellular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PKR inhibitors often involves the use of computer-aided drug design to identify potential compounds. One such compound is 6-amino-3-methyl-2-oxo-N-phenyl-2,3-dihydro-1H-benzo[d]imidazole-1-carboxamide. The synthetic route for this compound involves the reaction of 2-aminobenzimidazole with phenyl isocyanate under specific conditions . Another approach involves the synthesis of RNA circles using T4 RNA ligase, which exhibit minimized immunogenicity and form short double-stranded RNA regions to efficiently suppress PKR activation .
Industrial Production Methods
Industrial production of PKR inhibitors typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification techniques is common to streamline the production process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
PKR inhibitors undergo various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen atoms.
Reduction: Involves the addition of hydrogen atoms or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the synthesis of PKR inhibitors include phenyl isocyanate, 2-aminobenzimidazole, and T4 RNA ligase. Reaction conditions often involve specific temperatures, pH levels, and catalysts to ensure the desired chemical transformations.
Major Products
The major products formed from these reactions are compounds that effectively inhibit the activity of the protein kinase RNA-activated enzyme. These products are characterized by their ability to bind to the ATP-binding site of PKR and block autophosphorylation .
Scientific Research Applications
PKR inhibitors have a wide range of scientific research applications, including:
Chemistry: Used as tools to study the regulation of protein synthesis and cellular signaling pathways.
Biology: Employed to investigate the role of PKR in cellular responses to stress and viral infections.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting PKR-related pathways.
Comparison with Similar Compounds
PKR inhibitors can be compared with other similar compounds, such as:
C16: An imidazolo-oxindole scaffold-based PKR inhibitor discovered by Jammi et al.
N-(2-(1H-indol-3-yl)ethyl)-4-(2-methyl-1H-indol-3-yl)pyrimidin-2-amine: Another this compound reported by Bryk et al.
These compounds share similar mechanisms of action but differ in their chemical structures and specific binding affinities. The uniqueness of each compound lies in its potency, selectivity, and therapeutic potential.
Properties
IUPAC Name |
(8Z)-8-(1H-imidazol-5-ylmethylidene)-6H-pyrrolo[2,3-g][1,3]benzothiazol-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N4OS/c18-13-8(3-7-4-14-5-15-7)11-9(17-13)1-2-10-12(11)19-6-16-10/h1-6H,(H,14,15)(H,17,18)/b8-3- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFBGXTUGODTSPK-BAQGIRSFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C3=C1NC(=O)C3=CC4=CN=CN4)SC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C\3=C1NC(=O)/C3=C\C4=CN=CN4)SC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1159885-47-8, 608512-97-6 | |
| Record name | C-16 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1159885478 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Imidazolo-oxindole PKR inhibitor C16 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | C-16 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C9Q75QZK84 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: PKR inhibitors can interact with their target through different mechanisms. Some, like imoxin (C16), directly inhibit PKR kinase activity, preventing the phosphorylation of eukaryotic initiation factor 2-alpha (eIF2α) [, , , ]. This inhibition of eIF2α phosphorylation can subsequently alleviate endoplasmic reticulum (ER) stress and reduce the expression of proinflammatory cytokines like TNF-α [, , , , ]. Other inhibitors, like 2-aminopurine (2-AP), can also block PKR activity and downstream signaling pathways like NF-κB, impacting cytokine production and cellular responses [, , ].
ANone: While the provided research mentions imoxin and 2-aminopurine as PKR inhibitors, detailed structural information like molecular formula, weight, and spectroscopic data are not provided. Further research into the chemical properties of these specific inhibitors would be needed.
ANone: Certainly. Several studies mentioned demonstrate the efficacy of PKR inhibitors in various models:
- In vitro:
- Imoxin reduced tunicamycin-induced ER stress and restored insulin signaling in C2C12 myotubes [].
- Both imoxin and 2-AP suppressed tunicamycin-mediated ER stress in pancreatic beta cells, improving insulin secretion capacity [].
- Imoxin attenuated high fructose-induced oxidative stress and apoptosis in renal epithelial cells [].
- In vivo:
- A PKR inhibitor reduced NMDA-induced retinal damage in mice [].
- Imoxin alleviated sepsis-induced renal injury in mice, likely by reducing ER stress and inflammation [].
- C16 rescued memory impairment and attenuated ATF4 overexpression in a mouse model expressing the human ApoE4 allele, a genetic risk factor for Alzheimer's disease [].
ANone: The research suggests that PKR inhibitors hold promise for various applications, including:
- Neurodegenerative diseases: PKR inhibition shows potential in Alzheimer's disease models, rescuing memory deficits and reducing neuroinflammation [, ].
- Metabolic disorders: PKR inhibitors like imoxin show potential in managing diabetes by protecting pancreatic beta cells and improving insulin sensitivity [, ].
- Inflammatory conditions: PKR inhibitors have demonstrated efficacy in reducing inflammation in models of sepsis-induced renal injury and LPS-induced muscle inflammation [, ].
A: While the research doesn't specifically address resistance mechanisms to PKR inhibitors, it does highlight the adaptability of viruses. For example, Andes virus nucleocapsid protein can interrupt PKR dimerization, inhibiting its activation and highlighting a potential viral evasion strategy []. Further research is crucial to understand and overcome potential resistance mechanisms.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















